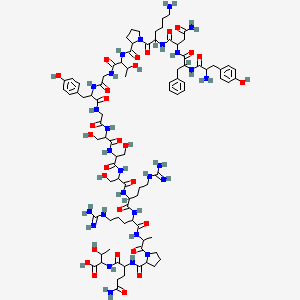

H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

IGF-I (24-41), también conocido como Factor de Crecimiento Insulínico I (24-41), es un fragmento peptídico del Factor de Crecimiento Insulínico I más grande. Este compuesto consta de los aminoácidos 24 a 41 de la proteína completa IGF-I, que es una hormona polipeptídica de 70 aminoácidos. IGF-I juega un papel crucial en el crecimiento y desarrollo, actuando como un factor trófico para las neuronas y las células gliales. Es conocido por sus acciones anabólicas, antioxidantes, antiinflamatorias y citoprotectoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de IGF-I (24-41) típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Carga de resina: El primer aminoácido se une a una resina sólida.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: El siguiente aminoácido, con su grupo protector, se activa y acopla a la cadena peptídica creciente.

Repetición: Los pasos 2 y 3 se repiten hasta que se obtiene la secuencia peptídica deseada.

Escisión: El péptido completado se escinde de la resina y se desprotege para obtener el producto final.

Métodos de producción industrial

La producción industrial de IGF-I (24-41) sigue principios similares pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. La purificación del péptido sintetizado se logra típicamente mediante cromatografía líquida de alta resolución (HPLC), asegurando una alta pureza y calidad del producto final .

Análisis De Reacciones Químicas

IGF-I (24-41) puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en los residuos de metionina, lo que lleva a la formación de metionina sulfóxido.

Reducción: Los enlaces disulfuro dentro del péptido pueden reducirse a tioles libres.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Sustitución: Derivados de aminoácidos con grupos protectores apropiados.

Principales productos formados

Oxidación: Péptidos que contienen metionina sulfóxido.

Reducción: Péptidos con grupos tiol libres.

Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that peptides similar to H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH exhibit significant antioxidant activity. Antioxidant peptides can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. For instance, peptides derived from food sources have been shown to reduce oxidative damage in cellular models, suggesting that this peptide may possess similar protective effects against oxidative stress-related diseases .

Antinociceptive Effects

Peptides with structural similarities to this compound have demonstrated analgesic properties. Studies highlight the potential of such peptides to interact with opioid receptors, providing pain relief without the side effects associated with traditional analgesics. The presence of tyrosine in the sequence is particularly crucial for binding affinity to these receptors .

Cancer Treatment

The peptide's ability to modulate immune responses suggests its potential as an adjunct in cancer therapy. Bioactive peptides can enhance the efficacy of chemotherapeutic agents by improving immune function and reducing tumor growth in preclinical models .

Neuroprotective Effects

Peptides similar to this compound have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. These peptides can prevent neuronal apoptosis and promote cell survival under oxidative stress conditions, making them candidates for further investigation in therapies for conditions like Alzheimer's disease .

Case Studies

Mecanismo De Acción

IGF-I (24-41) ejerce sus efectos al unirse al receptor del Factor de Crecimiento Insulínico I, un receptor de tirosina quinasa. Esta unión activa vías de señalización intracelulares, incluidas las vías de la fosfoinosítido 3-quinasa (PI3K) y la quinasa de proteínas activada por mitógeno (MAPK). Estas vías promueven el crecimiento, la supervivencia y la diferenciación celulares. Además, IGF-I (24-41) puede modular la actividad de otros factores de crecimiento y citoquinas, mejorando sus efectos biológicos .

Comparación Con Compuestos Similares

IGF-I (24-41) se puede comparar con otros fragmentos peptídicos y el Factor de Crecimiento Insulínico I de longitud completa. Compuestos similares incluyen:

IGF-I (1-21): Otro fragmento peptídico con diferentes actividades biológicas.

IGF-I (42-70): Un fragmento que puede tener efectos distintos en comparación con IGF-I (24-41).

IGF-I de longitud completa: El polipéptido completo de 70 aminoácidos con funciones biológicas más amplias.

Singularidad

IGF-I (24-41) es único debido a su secuencia específica y las actividades biológicas que conserva. Es particularmente valioso en la investigación centrada en comprender las relaciones estructura-actividad de IGF-I y sus fragmentos .

Actividad Biológica

H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH is a peptide composed of 20 amino acids, notable for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms, therapeutic potentials, and relevant case studies.

Overview of Peptide Structure

The peptide sequence features a variety of amino acids, including hydrophobic (Tyr, Phe, Gly), polar (Ser, Thr), and charged (Lys, Arg) residues. The arrangement of these amino acids is crucial for the peptide's biological function and interaction with various biological targets.

Mechanisms of Biological Activity

-

Antioxidant Activity :

- Peptides similar to this compound have been shown to exhibit antioxidant properties. The presence of aromatic residues like Tyr and Phe contributes to scavenging free radicals, which can mitigate oxidative stress in cells.

- Antihypertensive Effects :

-

Neuroprotective Effects :

- Certain peptides are known to protect neuronal cells from apoptosis. The presence of specific amino acids such as Ser and Arg may play a role in neuroprotection by enhancing cell survival signaling pathways.

-

Antimicrobial Activity :

- Peptides with cationic properties, like those containing Lys and Arg, often exhibit antimicrobial activity by disrupting bacterial membranes. This characteristic may render this compound effective against various pathogens.

Table 1: Summary of Biological Activities

Research Findings

- Antioxidant Studies : Research has shown that peptides with similar sequences can reduce oxidative damage in cellular models. For instance, a study on marine peptides indicated that specific sequences were effective in lowering reactive oxygen species (ROS) levels in vitro .

- ACE Inhibition : A comparative analysis revealed that peptides containing positively charged residues at the C-terminal significantly enhanced ACE inhibition compared to their neutral counterparts. This suggests that this compound could potentially be developed as a therapeutic agent for hypertension .

- Neuroprotection : In a recent study, peptides similar to this compound were found to activate neuroprotective pathways in models of neurodegeneration, indicating potential applications in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)/t44-,45+,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOCSQLWBVBRQV-FZKVNNNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H133N27O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2017.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.